1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine
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Overview
Description
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9ClFN It is a derivative of phenylpropene, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylpropene derivatives.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol: A similar compound with an alkyne group instead of an amine.
2-Chloro-5-fluoroaniline: A simpler derivative with only chlorine and fluorine substitutions on the phenyl ring.
Uniqueness
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2 |
InChI Key |
NAHXKQNPZJBULU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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